molecular formula C12H12INO3 B12581776 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- CAS No. 201990-16-1

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-

Cat. No.: B12581776
CAS No.: 201990-16-1
M. Wt: 345.13 g/mol
InChI Key: VXAKDCRZEWATAJ-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]-: is a chemical compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- typically involves the reaction of isoindole derivatives with iodoethoxyethyl reagents under specific conditions. One common method involves the use of a rhodium-catalyzed cascade reaction, which facilitates the formation of the desired product through a series of intermediate steps . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like rhodium complexes.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially leading to different reactivity.

    Substitution: The compound can participate in substitution reactions where the iodoethoxyethyl group can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives with higher oxidation states, while substitution reactions can produce a variety of functionalized isoindole compounds.

Scientific Research Applications

1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It may be used in the study of biological systems and as a probe for investigating biochemical pathways.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- exerts its effects involves interactions with molecular targets and pathways. The compound may act by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 1H-Isoindole-1,3(2H)-dithione, 2-ethyl-
  • 2H-Isoindole-2-carboxylic acid, 1,3-dihydro-1,3-dioxo-, ethyl ester

Comparison: 1H-Isoindole-1,3(2H)-dione, 2-[2-(2-iodoethoxy)ethyl]- is unique due to the presence of the iodoethoxyethyl group, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

201990-16-1

Molecular Formula

C12H12INO3

Molecular Weight

345.13 g/mol

IUPAC Name

2-[2-(2-iodoethoxy)ethyl]isoindole-1,3-dione

InChI

InChI=1S/C12H12INO3/c13-5-7-17-8-6-14-11(15)9-3-1-2-4-10(9)12(14)16/h1-4H,5-8H2

InChI Key

VXAKDCRZEWATAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)CCOCCI

Origin of Product

United States

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